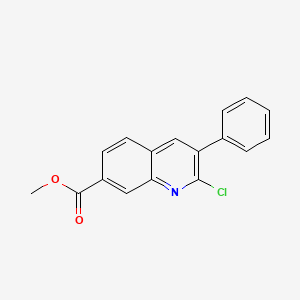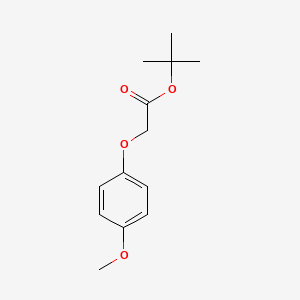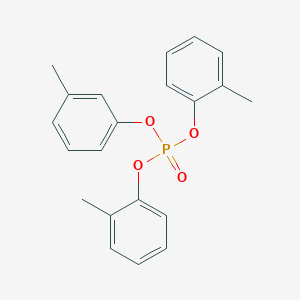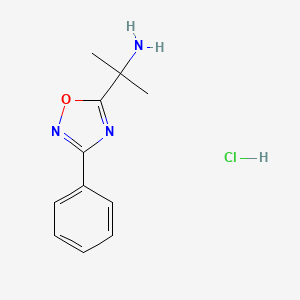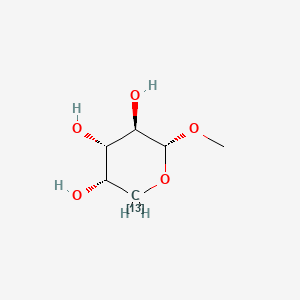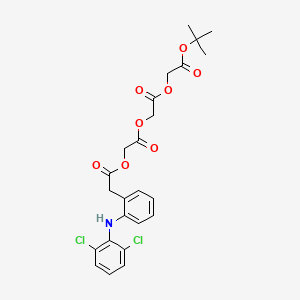
tert-Buty Diacetic Aceclofenac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Buty Diacetic Aceclofenac typically involves the reaction of diclofenac sodium with tert-butyl chloroacetate in the presence of a catalyst such as iodide. The reaction is carried out under heating conditions to facilitate the condensation reaction . Another method involves reacting diclofenac sodium with tert-butyl bromoacetate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: tert-Buty Diacetic Aceclofenac undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese-oxo species.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like cyanoethyl-protected tetrathiafulvalene (TTF) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
tert-Buty Diacetic Aceclofenac has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Buty Diacetic Aceclofenac involves the inhibition of the cyclo-oxygenase (COX) enzyme, which plays a crucial role in the synthesis of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, swelling, and inflammation . By inhibiting COX, the compound reduces the production of these mediators, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Diclofenac: A widely used NSAID with similar anti-inflammatory properties.
Aceclofenac: The parent compound from which tert-Buty Diacetic Aceclofenac is derived.
Ibuprofen: Another common NSAID with comparable effects.
Uniqueness: this compound is unique due to its specific molecular structure, which allows for targeted modifications and derivatizations. This makes it a valuable intermediate in the synthesis of more complex and specialized compounds.
Properties
Molecular Formula |
C24H25Cl2NO8 |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-2-oxoethoxy]-2-oxoethyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C24H25Cl2NO8/c1-24(2,3)35-22(31)14-34-21(30)13-33-20(29)12-32-19(28)11-15-7-4-5-10-18(15)27-23-16(25)8-6-9-17(23)26/h4-10,27H,11-14H2,1-3H3 |
InChI Key |
ZBIQXEHNJXZJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC(=O)COC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



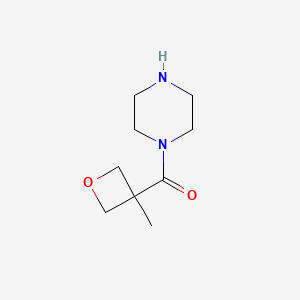
![N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13863775.png)
![(3aS,7aS)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium Methanesulfonate](/img/structure/B13863781.png)
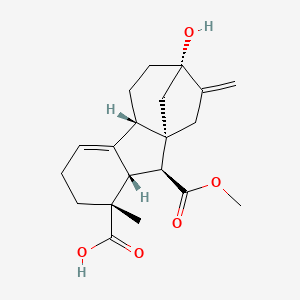
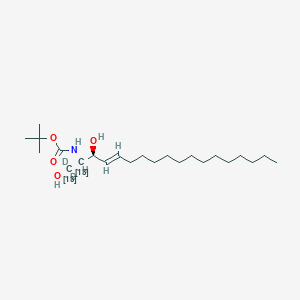
![N'-[(4-methoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B13863798.png)
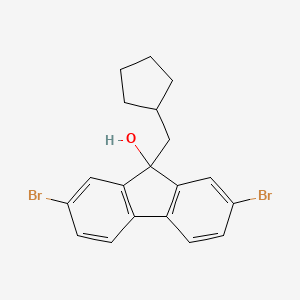
![(3S,8S,9S,10R,13R,14S,17R)-17-(5-ethyl-6-methylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13863806.png)
